molecular formula C17H20N4O B6442399 N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2548989-01-9

N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B6442399
CAS No.: 2548989-01-9
M. Wt: 296.37 g/mol
InChI Key: SWGSIRBQVCSZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-Cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide compound characterized by a central pyrimidine ring substituted with a cyclopropyl group at position 2 and an ethyl group at position 4. The pyrimidine core is linked via an amino group to a phenyl ring, which is further functionalized with an acetamide moiety.

Properties

IUPAC Name

N-[4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-13-10-16(21-17(20-13)12-4-5-12)19-15-8-6-14(7-9-15)18-11(2)22/h6-10,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSIRBQVCSZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison with Pyrimidine-Based Acetamides

Patent Compound (EP 2 903 618 B1):

The European patent describes analogs such as N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (Example 72). Key differences include:

  • Pyrimidine Substituents: The patent compound features a 4-methylpiperazine and pyridinylamino group at positions 4 and 6, respectively, compared to the cyclopropyl and ethyl groups in the target compound.
  • Acetamide Side Chain: The isopropyl-phenoxy linkage in the patent compound contrasts with the phenylamino-acetamide chain in the target molecule.
  • Biological Implications: The patent compound’s piperazine and pyridine groups enhance solubility and hydrogen-bonding capacity, likely improving kinase selectivity. In contrast, the cyclopropyl group in the target compound may confer metabolic stability due to reduced susceptibility to oxidative degradation .
N-[4-[(4-Hydroxyphenyl)Amino]Phenyl]Acetamide (CAS 93629-82-4):

This compound replaces the pyrimidine ring with a hydroxyphenyl group. Key distinctions include:

  • Core Structure: The absence of a pyrimidine ring limits its utility in kinase targeting but aligns it with paracetamol-derived impurities.
  • Applications: Unlike the target compound, this analog is used in lithographic plate synthesis rather than pharmaceuticals, highlighting how pyrimidine inclusion expands bioactivity .

Functional and Pharmacological Differences

Table 1: Comparative Properties of Pyrimidine Acetamides
Property Target Compound Patent Compound (Example 72) N-[4-[(4-Hydroxyphenyl)Amino]Phenyl]Acetamide
Core Structure Pyrimidine with cyclopropyl/ethyl Pyrimidine with piperazine/pyridine Phenyl-hydroxyphenyl
Molecular Weight (Da) ~358 (estimated) ~495 (reported) ~256
Solubility Moderate (lipophilic cyclopropyl) High (polar piperazine/pyridine) Low (hydrophobic phenyl)
Biological Target Kinase inhibition (hypothesized) Kinase inhibition (validated) Lithographic applications
Metabolic Stability High (cyclopropyl resistance) Moderate (oxidizable piperazine) Low

Research Findings and Implications

  • Kinase Inhibition Potential: The pyrimidine core in the target compound is analogous to kinase inhibitors like imatinib, where substituents dictate selectivity. The cyclopropyl group may reduce off-target effects compared to bulkier substituents in patent compounds .
  • Therapeutic vs. Industrial Use: Unlike the lithography-focused hydroxyphenyl analog, the target compound’s pyrimidine scaffold aligns it with anticancer or anti-inflammatory drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.